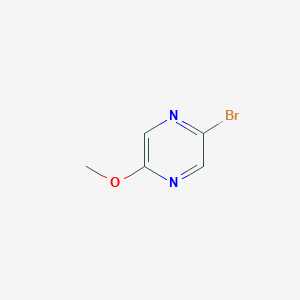

2-Bromo-5-methoxypyrazine

Description

Properties

IUPAC Name |

2-bromo-5-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDHKDFBWIRZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599584 | |

| Record name | 2-Bromo-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143250-10-6 | |

| Record name | 2-Bromo-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-methoxypyrazine chemical properties and structure

An In-depth Technical Guide to 2-Bromo-5-methoxypyrazine

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a halogenated pyrazine derivative that serves as a key intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.

Structure:

Table 1: Quantitative Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₅BrN₂O | [2][3][4] |

| Molecular Weight | 189.01 g/mol | [2] |

| Monoisotopic Mass | 187.95853 Da | [2][4] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [3] |

| Solubility | Low solubility in water; soluble in organic solvents. | [1] |

| Storage Temperature | 0-8 °C | [3] |

| CAS Number | 143250-10-6 |[2][5] |

Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[6] The molecule features two key reactive sites: the bromine atom and the methoxy group on the pyrazine ring. These sites allow for a variety of chemical transformations.[6]

Its primary applications include:

-

Intermediate for Complex Molecules: It serves as a foundational component for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs) and specialized compounds.[6]

-

Cross-Coupling Reactions: The bromine substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in constructing heterocyclic frameworks common in drug molecules.[6]

-

Nucleophilic Substitution: The pyrazine ring is electron-deficient, facilitating nucleophilic aromatic substitution reactions where the bromine atom can be displaced by various nucleophiles.

The compound is also used as an intermediate for creating dyes and photosensitive materials and can act as a catalyst in certain organic reactions.[1]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to manufacturers, a general synthetic methodology can be described based on established chemical principles.

General Synthesis via Nucleophilic Aromatic Substitution

A common method for preparing this compound is through the reaction of a suitable precursor like 2,5-dibromopyrazine with a methoxide source, or by reacting 2-bromopyrazine with methanol.[1] The following is a generalized protocol for a nucleophilic substitution reaction.

Objective: To synthesize this compound.

Materials:

-

2,5-dibromopyrazine (starting material)

-

Sodium methoxide (nucleophile)

-

Methanol (solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional co-solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel (for chromatography)

-

Hexanes and Ethyl acetate (for chromatography elution)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromopyrazine in methanol.

-

Reagent Addition: Add sodium methoxide to the solution. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction process three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed[2][7] |

| H315 | Causes skin irritation[2][7] |

| H319 | Causes serious eye irritation[2][7] |

| H335 | May cause respiratory irritation[2][5][7] |

| H412 | Harmful to aquatic life with long lasting effects[5][8] |

Handling Precautions:

-

Use only in a well-ventilated area or outdoors.[5]

-

Avoid breathing dust, fumes, or vapors.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]

-

Wash hands thoroughly after handling.[5]

-

Keep containers securely sealed when not in use.[5]

-

Store in a cool, dry place away from incompatible materials.[3]

First Aid Measures:

-

If Swallowed: Rinse mouth and seek medical attention.[9]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical help.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 143250-10-6 | AChemBlock [achemblock.com]

- 4. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. innospk.com [innospk.com]

- 7. 2-Bromo-5-methoxypyrimidine | C5H5BrN2O | CID 72207412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-Bromo-5-methoxypyrazine (CAS 143250-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-methoxypyrazine (CAS 143250-10-6). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and relevant biological context.

Core Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Melting Point | 103-104 °C | [2] |

| Boiling Point | 208.5 °C at 760 mmHg | [2][3] |

| Density | 1.628 g/cm³ (Predicted) | [3] |

| Physical Form | Solid, white or off-white powder/crystals | [2] |

| Purity | Typically >95% (HPLC) | [1][4] |

| IUPAC Name | This compound | [1][2] |

| InChI Key | YMDHKDFBWIRZAZ-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CN=C(Br)C=N1 | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are standard organic chemistry laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.[5] The fine powder is then packed into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[4]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A few milliliters of the molten this compound are placed in the small test tube.[7]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[2]

-

Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing heating oil, ensuring the oil level is above the sample level.[8]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When a rapid and continuous stream of bubbles emerges from the capillary tip, this indicates the liquid has reached its boiling point. The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[2]

Density Determination of a Solid (Displacement Method)

This method determines the density of an irregularly shaped solid by measuring the volume of a liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which this compound is insoluble (e.g., a saturated hydrocarbon)

Procedure:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[9]

-

Initial Volume Measurement: A known volume of the chosen liquid is placed in a graduated cylinder, and the initial volume (V₁) is recorded.[9]

-

Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing occurs and the solid is fully immersed. The new volume (V₂) is recorded.[9]

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V.[10]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2-bromopyrazine with methanol.[11] More advanced and sustainable synthetic strategies are also being explored, including the use of novel catalysts and flow chemistry.[12]

Biological Context: Olfactory Signaling Pathway of Methoxypyrazines

While specific signaling pathways for this compound are not extensively documented, methoxypyrazines as a class are well-known for their potent aroma and flavor characteristics, particularly in the food and wine industries.[13][14] They are responsible for the "green" or "vegetal" notes in many foods and wines.[15] The perception of these aromas is initiated by the binding of methoxypyrazine molecules to olfactory receptors in the nasal cavity, triggering a G-protein coupled signaling cascade.[16][17] Understanding this pathway is crucial for drug development professionals, as off-target interactions with sensory receptors can lead to undesirable side effects such as taste or smell disturbances.

Caption: Olfactory signaling pathway for methoxypyrazines.

Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

References

- 1. This compound 95% | CAS: 143250-10-6 | AChemBlock [achemblock.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 11. chembk.com [chembk.com]

- 12. nbinno.com [nbinno.com]

- 13. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. tdx.cat [tdx.cat]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Synthesis of 2-Bromo-5-methoxypyrazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Bromo-5-methoxypyrazine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted pyrazine derivative with significant applications in medicinal chemistry and materials science. Its structural features allow for versatile functionalization, making it a valuable building block in the synthesis of more complex molecules. This guide details the most prevalent and efficient synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic pathway.

Primary Synthesis Pathway: Sandmeyer Bromination of 2-Amino-5-methoxypyrazine

The most direct and widely applicable method for the synthesis of this compound is the Sandmeyer reaction. This well-established chemical transformation involves the conversion of an aromatic amine to a diazonium salt, which is subsequently displaced by a bromide ion, typically from a copper(I) bromide catalyst or hydrobromic acid.[1][2][3][4]

The logical workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via the Sandmeyer reaction, based on an analogous reaction with a structurally similar substrate.[5]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methoxypyrazine | - |

| Product | This compound | - |

| Molecular Formula | C5H5BrN2O | [6][7] |

| Molecular Weight | 189.01 g/mol | [6] |

| Typical Yield | ~63% | [5] |

| Purity | >95% | [6] |

| Appearance | White to off-white solid | [8] |

Experimental Protocol

This protocol is adapted from the successful synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine, a closely related analogue.[5]

Materials:

-

2-Amino-5-methoxypyrazine

-

60% Hydrobromic acid (HBr)

-

Bromine (Br2)

-

Sodium nitrite (NaNO2)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Diethyl ether (Et2O)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Water (H2O)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with cooling bath

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve 2-amino-5-methoxypyrazine in 60% hydrobromic acid.

-

Cool the stirred solution to -10 °C using an appropriate cooling bath.

-

Slowly add bromine dropwise to the solution, maintaining the temperature below -5 °C.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below -5 °C.

-

After the addition is complete, allow the mixture to stir and warm to room temperature over a period of 30 minutes.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of sodium hydroxide in water to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel.

-

Elute the column with dichloromethane to isolate the this compound.

-

For higher purity, the product can be further purified by distillation under reduced pressure.

-

The signaling pathway for the Sandmeyer reaction is illustrated in the following diagram:

Caption: Key intermediates in the Sandmeyer bromination pathway.

Alternative Synthesis Pathways

While the Sandmeyer reaction is the most prominent route, other potential pathways for the synthesis of this compound exist, though they are less commonly documented for this specific molecule.

-

Direct Bromination of 5-methoxypyrazine: This method involves the electrophilic substitution of a hydrogen atom on the pyrazine ring with bromine. However, this approach may lack regioselectivity, leading to a mixture of brominated products that would require separation.

-

Synthesis from Pyrazinones: A more complex, multi-step synthesis could involve the construction of the pyrazine ring from acyclic precursors to form a 5-methoxypyrazinone.[9] The hydroxyl group of the pyrazinone could then be converted to a leaving group (e.g., a chloride) and subsequently substituted with a bromide. This route offers flexibility in introducing various substituents but is generally longer and more involved than the Sandmeyer approach.

Conclusion

The synthesis of this compound is most effectively achieved through the Sandmeyer bromination of 2-amino-5-methoxypyrazine. This method is reliable, proceeds with a good yield, and is based on a well-understood reaction mechanism. The detailed protocol and data provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate for their synthetic applications.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 95% | CAS: 143250-10-6 | AChemBlock [achemblock.com]

- 7. This compound | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data analysis of 2-Bromo-5-methoxypyrazine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for 2-Bromo-5-methoxypyrazine (CAS No: 143250-10-6). The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this important heterocyclic compound in research and development settings.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | Singlet | 1H | H-3 |

| ~7.9-8.1 | Singlet | 1H | H-6 |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ |

Note: Data is predicted and based on typical chemical shifts for similar pyrazine derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-5 |

| ~140-145 | C-2 |

| ~138-142 | C-3 |

| ~133-137 | C-6 |

| ~53-56 | -OCH₃ |

Note: Data is predicted based on established chemical shift ranges for substituted pyrazines. Quaternary carbons (C-2 and C-5) are expected to have lower intensity peaks.

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| ~1600-1475 | Aromatic C=C and C=N Stretch | Medium-Strong |

| ~1250-1000 | C-O Stretch (Aryl Ether) | Strong |

| ~850-750 | C-H Out-of-plane Bending | Strong |

| ~700-550 | C-Br Stretch | Medium |

Note: These are characteristic absorption frequencies for the functional groups present in the molecule.[1]

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 188/190 | [M]⁺ | Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br).[2] |

| 159/161 | [M-CHO]⁺ | Loss of a formyl radical. |

| 147/149 | [M-CH₃-CO]⁺ | Loss of methyl radical followed by carbon monoxide. |

| 109 | [M-Br]⁺ | Loss of Bromine radical. |

| 79 | [C₄H₃N₂]⁺ | Pyrazinyl cation. |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for halogenated heterocyclic compounds. The base peak may vary depending on the ionization energy.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are designed to yield high-quality, reproducible results.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

-

5 mm NMR tubes.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

Processing:

-

Apply an exponential window function before Fourier transformation.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS).[3]

IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Processing:

-

The acquired spectrum should be baseline corrected.

-

Peak positions and intensities can be determined using the spectrometer's software.

Mass Spectrometry

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.[4]

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[4]

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[5]

-

Source Temperature: 230 °C

-

Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with library spectra if available.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

References

The Bromine Atom in 2-Bromo-5-methoxypyrazine: A Gateway for Molecular Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The strategic functionalization of this core is paramount for modulating physicochemical properties and biological activity. 2-Bromo-5-methoxypyrazine serves as a versatile building block, with the bromine atom at the 2-position acting as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, detailing experimental protocols for its transformation and presenting quantitative data for analogous systems to guide synthetic efforts.

Introduction to the Reactivity of this compound

The pyrazine ring is an electron-deficient system, which influences the reactivity of its substituents. The bromine atom at the 2-position of this compound is susceptible to a range of transition metal-catalyzed cross-coupling reactions, as well as other transformations such as lithiation and cyanation. The electron-donating methoxy group at the 5-position can modulate the reactivity of the C-Br bond, albeit to a lesser extent than substituents directly adjacent to the bromine. This guide will focus on the most synthetically useful transformations of the bromine atom, providing a foundation for the design and execution of synthetic routes toward novel pyrazine-containing molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. The bromine atom of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Expected Reactivity and Conditions:

Based on studies with analogous bromopyridines and other bromo-heterocycles, the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids or esters is expected to proceed in good to excellent yields. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80-100 | 12-24 | 70-95 |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | 1,4-Dioxane | 80-110 | 4-12 | 80-98 |

| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | 75-95 |

Detailed Experimental Protocol (General):

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[1][2] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[3]

Expected Reactivity and Conditions:

The bromine atom of this compound is expected to readily undergo Buchwald-Hartwig amination with a wide range of amines. The choice of ligand is crucial for achieving high yields and accommodating various amine substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | 70-95 |

| Pd(OAc)₂ (2-4) | XPhos (4-8) | K₃PO₄ (2) | 1,4-Dioxane | 100-120 | 6-18 | 85-99 |

| Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 80-100 | 8-16 | 60-90 |

Detailed Experimental Protocol (General):

-

To a dry, sealable reaction tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Pathway

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4] This reaction is a powerful tool for the synthesis of substituted alkynes.

Expected Reactivity and Conditions:

This compound is a suitable substrate for the Sonogashira coupling. The reaction generally proceeds under mild conditions with good to excellent yields. Copper-free conditions have also been developed.

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | Et₃N or i-Pr₂NH | THF or DMF | rt - 60 | 2-12 | 80-98 |

| Pd(OAc)₂ (2) | - | Cs₂CO₃ | ACN | 80 | 12 | 75-95 (Copper-free) |

| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 50 | 6 | 70-90 |

Detailed Experimental Protocol (General):

-

To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling Dual Catalytic Cycle

Other Important Transformations

Cyanation

The introduction of a cyano group can be achieved through palladium-catalyzed cyanation reactions, providing access to valuable nitrile intermediates which can be further transformed into amides, carboxylic acids, or tetrazoles.[5]

Expected Reactivity and Conditions:

The cyanation of this compound is expected to proceed efficiently using various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst.

Table 4: Representative Conditions for Cyanation of Bromo-heterocycles

| Cyanide Source (equiv) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Zn(CN)₂ (0.6-1.2) | Pd₂(dba)₃ (2-5) | dppf (4-10) | DMF or DMAc | 80-120 | 6-24 | 70-95 |

| K₄[Fe(CN)₆] (0.5) | Pd(OAc)₂ (1-5) | XPhos (2-10) | t-AmylOH | 100-120 | 12-24 | 60-90 |

Detailed Experimental Protocol (General):

-

In a glovebox, charge a vial with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., dppf, 4 mol%), and the cyanide source (e.g., Zn(CN)₂, 0.7 equiv).

-

Add this compound (1.0 equiv) and the anhydrous, degassed solvent (e.g., DMF).

-

Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the organic layer with aqueous sodium bicarbonate and brine, then dry and concentrate.

-

Purify the product by column chromatography.

Lithiation and Halogen-Metal Exchange

Directed ortho-metalation and halogen-metal exchange are powerful methods for the functionalization of aromatic and heteroaromatic rings.

Expected Reactivity:

The bromine atom of this compound can undergo halogen-metal exchange with organolithium reagents at low temperatures to generate a lithiated pyrazine species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. Alternatively, directed lithiation at a position ortho to the methoxy or a nitrogen atom may occur, depending on the reaction conditions and the base used.[6]

Detailed Experimental Protocol (General - Halogen-Metal Exchange):

-

Dissolve this compound (1.0 equiv) in an anhydrous etheral solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 equiv).

-

Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).

-

Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the product by column chromatography.

Lithiation and Electrophilic Quench

Conclusion

The bromine atom of this compound provides a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of complex, biologically active molecules. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer reliable methods for the introduction of aryl, amino, and alkynyl moieties. Furthermore, cyanation and lithiation reactions expand the synthetic utility of this compound. The experimental protocols and representative data provided in this guide, based on analogous systems, offer a solid starting point for researchers to explore the rich chemistry of this compound in their drug discovery and development efforts. Careful optimization of reaction conditions for each specific substrate combination will be key to achieving high yields and purity.

References

- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-5-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-Bromo-5-methoxypyrazine, a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. Understanding the reactivity of this compound is crucial for its strategic application in the synthesis of complex molecular architectures.

Electronic Properties and Predicted Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electron-deficient pyrazine ring and the electronic effects of the bromo and methoxy substituents. The pyrazine core, with its two nitrogen atoms, is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.

The substituents modulate this intrinsic reactivity:

-

Methoxy Group (-OCH₃): This group exerts a strong electron-donating effect through resonance (+R effect) and a weaker electron-withdrawing effect through induction (-I effect). The net result is an increase in electron density on the pyrazine ring, particularly at the ortho and para positions.

-

Bromo Group (-Br): The bromine atom has a strong electron-withdrawing inductive effect (-I effect) and a weak electron-donating resonance effect (+R effect). This leads to a net deactivation of the ring.

Nucleophilic Sites and Reactivity

The primary nucleophilic sites of this compound are the two nitrogen atoms. Their lone pairs of electrons make them Lewis basic and susceptible to protonation or coordination with metal centers. The electron-donating methoxy group enhances the overall electron density of the ring, potentially increasing the basicity of the nitrogen atoms compared to unsubstituted pyrazine.

While the pyrazine ring itself is electron-deficient, the strong +R effect of the methoxy group could, in principle, enable the ring to act as a nucleophile in certain highly activated scenarios, though this is not its predominant mode of reactivity.

Electrophilic Sites and Key Reactions

The carbon atoms of the pyrazine ring are the primary electrophilic sites, with their reactivity being significantly influenced by the attached functional groups.

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling at the C-Br Bond

The carbon atom bonded to the bromine (C2) is the most significant electrophilic site. The electron-withdrawing nature of both the pyrazine nitrogens and the bromine atom makes this position highly susceptible to attack by nucleophiles. This facilitates both nucleophilic aromatic substitution (SNAr) reactions and various palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A general protocol for the amination of this compound is outlined below.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biaryl phosphine ligand, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.5-2.5 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

-

Reaction: Heat the mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

| Component | Example | Molar Equivalents/Loading |

| Aryl Halide | This compound | 1.0 |

| Amine | Aniline, Morpholine, etc. | 1.1 - 1.5 |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% |

| Ligand | Xantphos, BINAP, XPhos | 2 - 10 mol% |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.5 - 2.5 |

| Solvent | Toluene, Dioxane, THF | - |

Table 1: Representative Reagents and Conditions for Buchwald-Hartwig Amination.

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. A general protocol for its application to this compound is provided below.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.

-

Reaction: Degas the mixture and heat under an inert atmosphere to the reaction temperature (usually 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography or recrystallization.

| Component | Example | Molar Equivalents/Loading |

| Aryl Halide | This compound | 1.0 |

| Boronic Acid/Ester | Phenylboronic acid, etc. | 1.1 - 1.5 |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 1 - 5 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 |

| Solvent | Dioxane/H₂O, Toluene/H₂O | - |

Table 2: Representative Reagents and Conditions for Suzuki-Miyaura Cross-Coupling.

Electrophilic Aromatic Substitution

The pyrazine ring is generally deactivated towards electrophilic aromatic substitution. However, the strong electron-donating methoxy group can activate the ring sufficiently for some electrophilic reactions to occur. The directing effect of the methoxy group would favor substitution at the positions ortho and para to it. In this compound, the C6 and C3 positions are ortho and meta to the methoxy group, respectively. The C2 position is occupied by the bromo group. Therefore, electrophilic attack, if it occurs, would most likely be directed to the C6 and C3 positions. However, the deactivating effects of the ring nitrogens and the bromine atom make such reactions challenging.

Conclusion

This compound possesses distinct electrophilic and nucleophilic sites that dictate its reactivity. The nitrogen atoms are the primary nucleophilic centers. The carbon atom bearing the bromine is the most prominent electrophilic site, readily undergoing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an exceptionally valuable handle for synthetic transformations. While electrophilic aromatic substitution on the pyrazine ring is generally disfavored, the activating methoxy group may enable such reactions under specific conditions. This guide provides the foundational knowledge for researchers to effectively utilize this compound in the synthesis of novel compounds for drug discovery and other applications.

References

The Pharmacological Potential of 2-Bromo-5-methoxypyrazine Derivatives: A Technical Guide to Drug Discovery Exploration

This guide serves as a technical blueprint for researchers, medicinal chemists, and drug development professionals interested in exploring the pharmacological potential of derivatives based on the 2-bromo-5-methoxypyrazine scaffold. While the pyrazine core is a well-established "privileged structure" in modern medicinal chemistry, particularly in the development of kinase inhibitors, the specific chemical space offered by this compound remains largely uncharted.[1][2] This document provides a strategic framework, from chemical synthesis to biological evaluation and structure-activity relationship (SAR) analysis, to unlock the therapeutic promise of this compound class.

Introduction: The Pyrazine Scaffold as a Foundation for Kinase Inhibitors

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of many FDA-approved drugs.[2] In the realm of oncology and inflammatory diseases, pyrazine-based molecules have demonstrated remarkable efficacy as protein kinase inhibitors.[1][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers.[1] The pyrazine nitrogen atoms often act as key hydrogen bond acceptors, anchoring the small molecule within the ATP-binding pocket of the target kinase, thereby disrupting its function.[2]

The starting scaffold, this compound (CAS: 143250-10-6), offers a unique combination of features for drug design.[4] The bromine atom at the 2-position is a versatile synthetic handle, ideally suited for modern cross-coupling reactions to introduce molecular diversity. The methoxy group at the 5-position influences the electronic properties of the ring and provides an additional vector for modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide outlines a systematic approach to synthesize, screen, and optimize novel derivatives of this promising scaffold.

Part 1: Synthetic Strategy for Library Generation

The cornerstone of this discovery program is the efficient synthesis of a diverse library of this compound derivatives. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, which are robust, versatile, and well-documented for similar heterocyclic systems.[5][6][7] We propose a two-pronged approach focusing on the Suzuki-Miyaura coupling to form C-C bonds and the Buchwald-Hartwig amination to form C-N bonds.

Proposed Synthetic Workflow

Caption: Proposed synthetic routes for derivatization.

Representative Experimental Protocols

The following protocols are adapted from established procedures for 2-bromopyrazine and related heterocycles and serve as a starting point for optimization.[2][5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1 equiv.), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Reaction: Heat the mixture with stirring at a temperature between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target 2-aryl-5-methoxypyrazine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium source, such as Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), a suitable phosphine ligand like RuPhos (0.04 mmol, 4 mol%), and a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 mmol, 1 equiv.) to the tube.

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Solvent and Amine Addition: Add an anhydrous solvent such as toluene (3 mL) followed by the desired primary or secondary amine (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 2-amino-5-methoxypyrazine derivative.[5]

Part 2: A Proposed Pharmacological Screening Cascade

A tiered screening approach is recommended to efficiently identify and characterize the pharmacological activity of the synthesized library.

Caption: A tiered approach for biological evaluation.

Protocol 3: Primary High-Throughput Kinase Activity Assay

This protocol describes a generic biochemical assay to identify inhibitors against a panel of relevant protein kinases (e.g., kinases implicated in cancer such as EGFR, BRAF, CK2, etc.).

-

Objective: To identify compounds from the library that inhibit the activity of target kinases.

-

Materials:

-

Recombinant target kinases

-

Specific kinase peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity)

-

384-well assay plates

-

Synthesized compound library (dissolved in DMSO)

-

Positive control (e.g., Staurosporine) and Negative control (DMSO)

-

-

Method:

-

Dispense 25-50 nL of each library compound (at a high concentration, e.g., 10 mM in DMSO) into the wells of a 384-well plate.

-

Add 5 µL of a solution containing the target kinase in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration) in assay buffer. Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect kinase activity by adding 10 µL of the ADP-Glo™ detection reagent, following the manufacturer's instructions.

-

Read the resulting luminescence signal using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive (100% inhibition) and negative (0% inhibition) controls. Compounds showing significant inhibition (e.g., >50%) are classified as "hits".

Protocol 4: Secondary Cytotoxicity Assay (MTT Assay)

This assay determines the effect of hit compounds on the viability and proliferation of cancer cells.[5][8]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of active compounds against a panel of human cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

-

Method:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 0.1 nM). Add the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 3: A Framework for Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data from the screening cascade is crucial for optimizing lead compounds. Based on established principles from related kinase inhibitors, we can propose a hypothetical SAR framework.[9]

Key Areas for Modification and Potential Impact:

-

Substitution at the 2-Position (via Bromine Displacement): This is the primary vector for exploring the ATP-binding site.

-

Aryl and Heteroaryl Groups (from Suzuki Coupling): Introducing substituted phenyl, pyridyl, or other heterocyclic rings can probe for specific hydrophobic pockets or form new hydrogen bonds. The electronic nature of substituents on these rings (e.g., electron-donating -OCH₃ vs. electron-withdrawing -CF₃) will be critical.

-

Amino and Amide Linkages (from Buchwald-Hartwig): An N-H group from a primary or secondary amine can act as a hydrogen bond donor, potentially interacting with the kinase hinge region, a common binding motif for Type I kinase inhibitors. The nature of the substituents on the amine will dictate steric and electronic interactions.

-

-

Modification of the 5-Methoxy Group:

-

Demethylation: Converting the methoxy to a hydroxyl group (-OH) introduces a hydrogen bond donor/acceptor, which could form a key interaction with the target protein.

-

Homologation: Extending the alkoxy chain (e.g., to an ethoxy or propoxy group) can be used to probe for nearby hydrophobic regions.

-

Data Presentation for SAR Analysis

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and guide the next round of synthesis.

| Compound ID | R Group (at 2-position) | Target Kinase IC₅₀ (nM) | MCF-7 Cell IC₅₀ (µM) |

| Scaffold | -Br | >10,000 | >100 |

| EX-001 | 4-fluorophenyl | Data | Data |

| EX-002 | 3-pyridyl | Data | Data |

| EX-003 | anilino (-NHPh) | Data | Data |

| EX-004 | morpholino | Data | Data |

Part 4: Visualizing the Mechanism of Action

A key goal is to identify compounds that inhibit kinases driving oncogenic signaling. The Ras-Raf-MEK-ERK (MAPK) pathway is a frequently dysregulated pathway in cancer and serves as a prime example for mechanistic studies.

Caption: Targeting the MAPK pathway with kinase inhibitors.

Conclusion

The this compound scaffold represents a fertile, yet underexplored, territory for the discovery of novel kinase inhibitors. By employing robust synthetic strategies such as Suzuki-Miyaura and Buchwald-Hartwig couplings, a diverse chemical library can be readily generated. A systematic pharmacological evaluation, beginning with high-throughput kinase screening and progressing through cellular cytotoxicity and mechanistic studies, provides a clear path to identifying potent and selective lead compounds. The framework for SAR analysis presented here offers a rational basis for optimizing these initial hits. This technical guide provides a comprehensive and actionable blueprint for initiating a successful drug discovery program based on this promising heterocyclic core.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. Suzuki Coupling [organic-chemistry.org]

The Biological Activity of Substituted Methoxypyrazine Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Substituted methoxypyrazine compounds, a class of nitrogen-containing heterocyclic aromatic molecules, have garnered significant interest in various scientific disciplines. While renowned for their potent aroma and flavor profiles in the food and beverage industry, emerging research has begun to uncover their diverse biological activities, positioning them as intriguing candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of substituted methoxypyrazine compounds, with a focus on their anticancer, antimicrobial, and neurological effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Biological Activities of Substituted Methoxypyrazine Derivatives

While the sensory characteristics of methoxypyrazines in food science are well-documented, their therapeutic potential is a growing area of investigation. Research into structurally related pyrazine compounds has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Several studies have highlighted the potential of pyrazine-containing compounds as anticancer agents. A notable example is a substituted methoxypyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), which has demonstrated pro-apoptotic effects in chronic myeloid leukemia cells.[1] This compound inhibited the viability of K562 leukemia cells with an IC50 of 25µM after 72 hours of treatment.[1] The mechanism of action involves the induction of apoptosis through the modulation of the Bax/Bcl2 signaling pathway and the downregulation of survivin.[1]

Furthermore, tetramethylpyrazine (TMP), a methoxypyrazine analog, has been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells.[2] TMP was found to trigger cell cycle arrest at the G0/G1 checkpoint and promote mitochondrial-dependent apoptosis through the activation of the p53 signaling pathway and an increase in the Bax/Bcl-2 protein ratio.[2]

While not exclusively methoxypyrazines, other pyrazine derivatives have also shown promise. For instance, certain pyrazolo[4,3-e][1][2][3]triazine derivatives have exhibited cytotoxic activity against various human cancer cell lines, including prostate (PC-3), breast (MCF-7), non-small cell lung (H460), and colorectal adenocarcinoma (Colo205).[4]

Antimicrobial Activity

The antimicrobial potential of pyrazine derivatives has been explored against a range of pathogens. Although specific data on substituted methoxypyrazines is limited, studies on related heterocyclic compounds provide valuable insights. For example, various pyrazoline and hydrazone derivatives have demonstrated antibacterial and antifungal activities with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL.[5]

Neurological Effects

The impact of methoxypyrazine analogs on the central nervous system is an emerging field of study. Tetramethylpyrazine has been investigated for its neuroprotective properties in models of neurological disorders.[6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for the biological activity of selected pyrazine and methoxypyrazine derivatives.

Table 1: Anticancer Activity of Pyrazine and Methoxypyrazine Derivatives

| Compound/Derivative | Cell Line | Biological Activity | IC50 Value | Reference |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Chronic Myeloid Leukemia) | Cytotoxicity, Apoptosis Induction | 25 µM (72h) | [1] |

| Tetramethylpyrazine (TMP) | HepG2 (Hepatocellular Carcinoma) | Apoptosis Induction, Cell Cycle Arrest | Not specified | [2] |

| Pyrazolo[4,3-e][1][2][3]triazine derivatives | PC-3, MCF-7, H460, Colo205 | Cytotoxicity | Low micromolar range | [4] |

| Pyrazoline derivative (b17) | HepG-2 (Hepatocellular Carcinoma) | Cytotoxicity | 3.57 µM | [5] |

Table 2: Antimicrobial Activity of Pyrazine-Related Derivatives

| Compound/Derivative Class | Microbial Strain(s) | Biological Activity | MIC Value Range | Reference |

| Pyrazoline and Hydrazone derivatives | S. aureus, P. aeruginosa, B. subtilis, E. faecalis, C. albicans | Antibacterial, Antifungal | 32 - 512 µg/mL | [5] |

| Aminoguanidine Hydrazone analogues | Gram-positive and Gram-negative bacteria, Yeasts, T. mentagrophytes | Antibacterial, Antifungal | 7.8 - 500 µM | [7] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of substituted methoxypyrazines is crucial for their development as therapeutic agents. The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of these compounds.

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of substituted methoxypyrazine compounds.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Substituted methoxypyrazine compound stock solution (in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted methoxypyrazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.[9] Incubate the plate for 1-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[2]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of a substituted methoxypyrazine compound on a specific enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer (optimized for the specific enzyme)

-

Substituted methoxypyrazine compound stock solution

-

Positive control inhibitor (if available)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer, depending on the assay)

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the methoxypyrazine compound in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the enzyme solution. Then, add the different concentrations of the methoxypyrazine compound. Include a control well with the enzyme and buffer but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[6][10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[6][10]

-

Kinetic Measurement: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the methoxypyrazine compound relative to the control. Plot the inhibition data against the compound concentration to determine the IC50 value.

Receptor Binding Assay

In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor.[11][12] A common method is a competitive binding assay.

Materials:

-

Cell membranes or purified receptors

-

Radiolabeled ligand with known affinity for the receptor

-

Unlabeled substituted methoxypyrazine compound

-

Binding buffer

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Assay Setup: In a series of tubes, combine the cell membranes or purified receptors, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled substituted methoxypyrazine compound.[11]

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand, while the unbound radioligand will pass through. Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.[13]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand will decrease as the concentration of the unlabeled methoxypyrazine compound increases. Plot the percentage of specific binding against the concentration of the unlabeled compound to generate a competition curve. The IC50 value, the concentration of the unlabeled compound that displaces 50% of the specifically bound radiolabeled ligand, can then be determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Conclusion

The exploration of the biological activities of substituted methoxypyrazine compounds is a burgeoning field with significant potential for drug discovery. While much of the existing research has focused on their sensory properties, the data presented in this guide demonstrate their promise as anticancer, and potentially as antimicrobial and neuroprotective agents. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to further investigate the therapeutic potential of this versatile class of compounds. Future research should focus on synthesizing and screening a wider range of substituted methoxypyrazine derivatives to establish comprehensive structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

- 1. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihepatocellular Carcinoma Potential of Tetramethylpyrazine Induces Cell Cycle Modulation and Mitochondrial-Dependent Apoptosis: Regulation of p53 Signaling Pathway in HepG2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 7. Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]